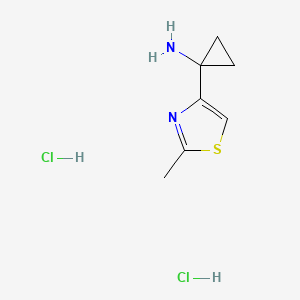
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2-Metil-1,3-tiazol-4-il)ciclopropan-1-amina dihidrocloruro es un compuesto químico con la fórmula molecular C7H10N2S.2HCl y un peso molecular de 227,16 g/mol . Este compuesto se caracteriza por la presencia de un anillo de tiazol, que es una estructura heterocíclica de cinco miembros que contiene átomos de azufre y nitrógeno. El compuesto se encuentra típicamente en forma de polvo y se utiliza en diversas aplicaciones de investigación científica .
Métodos De Preparación
La síntesis de 1-(2-Metil-1,3-tiazol-4-il)ciclopropan-1-amina dihidrocloruro implica varios pasos. Una ruta sintética común incluye la reacción de 2-metil-1,3-tiazol con ciclopropanamina en condiciones específicas para formar el producto deseado. La reacción se lleva a cabo típicamente en presencia de un disolvente adecuado y un catalizador para facilitar el proceso .
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando equipos automatizados para garantizar la consistencia y la pureza. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
El 1-(2-Metil-1,3-tiazol-4-il)ciclopropan-1-amina dihidrocloruro se somete a diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El anillo de tiazol en este compuesto puede sufrir reacciones de sustitución con electrófilos o nucleófilos.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del 1-(2-Metil-1,3-tiazol-4-il)ciclopropan-1-amina dihidrocloruro implica su interacción con objetivos moleculares y vías específicas. El anillo de tiazol en el compuesto puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la modulación de las vías de señalización celular .
Comparación Con Compuestos Similares
El 1-(2-Metil-1,3-tiazol-4-il)ciclopropan-1-amina dihidrocloruro se puede comparar con otros compuestos similares, como:
1-(2-Metil-1,3-tiazol-4-il)metanamina dihidrocloruro: Este compuesto tiene un anillo de tiazol similar pero difiere en el patrón de sustitución en el anillo de ciclopropano.
1-(2-Metil-1,3-tiazol-4-il)etanamina dihidrocloruro: Este compuesto también contiene un anillo de tiazol pero tiene un grupo etilo en lugar de un anillo de ciclopropano.
La singularidad del 1-(2-Metil-1,3-tiazol-4-il)ciclopropan-1-amina dihidrocloruro reside en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C7H12Cl2N2S |
|---|---|
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H |
Clave InChI |
PNRHLGRLUUDBTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



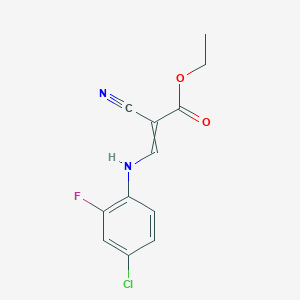
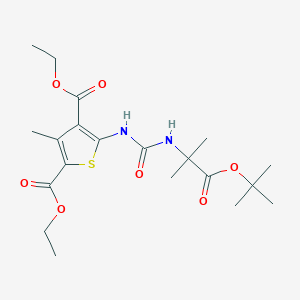

![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
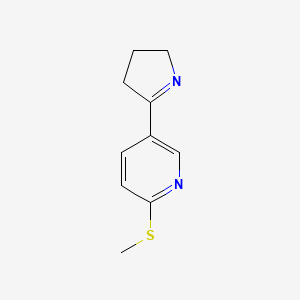

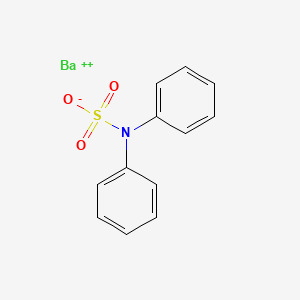
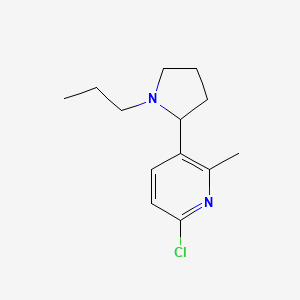
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
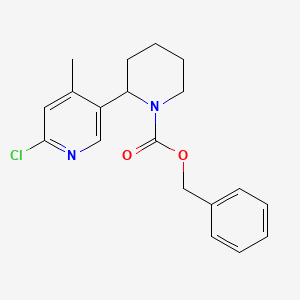
![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)


